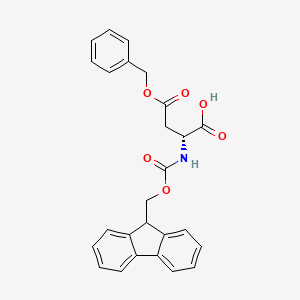

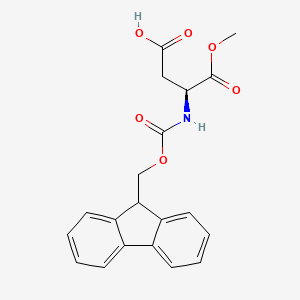

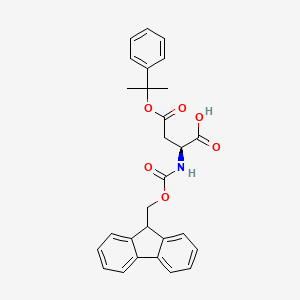

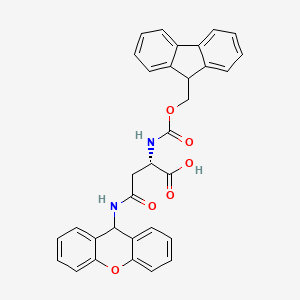

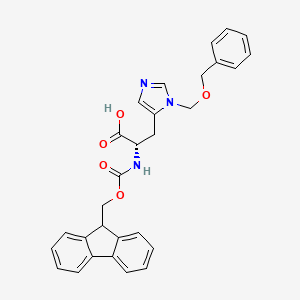

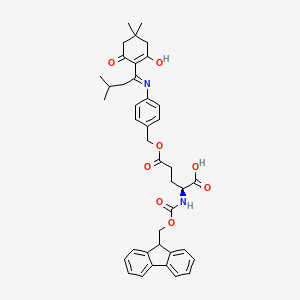

Fmoc-D-Asp(OBzl)-OH

説明

Fmoc-D-Asp(OBzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C26H23NO6 and its molecular weight is 445.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

機能性材料の製造

Fmoc-D-Asp(OBzl)-OHを含むFmoc修飾アミノ酸は、機能性材料の製造のための単純なバイオインスパイアードビルディングブロックとして使用されてきました {svg_1}. Fmoc部分の固有の疎水性と芳香族性は、ビルディングブロックの会合を促進し、材料製造に役立ちます {svg_2}.

自己組織化の特徴

Fmoc修飾アミノ酸は優れた自己組織化特性を持っています {svg_3}. この特性は、複雑な構造に自己組織化する能力が非常に望ましいナノテクノロジーや材料科学で特に役立ちます {svg_4}.

細胞培養

Fmoc修飾アミノ酸の特性は、細胞培養との関係で調べられています {svg_5}. 安定な構造を形成する能力は、細胞増殖のためのサポート環境を提供する可能性があります {svg_6}.

薬物送達システム

Fmoc修飾アミノ酸は、薬物送達に潜在的な用途があります {svg_7}. それらの自己組織化特性は、治療剤を体内の特定の標的に送達できる薬物担体を作り出すために使用できます {svg_8}.

触媒特性

研究により、Fmoc修飾アミノ酸は触媒特性を持つ可能性があることが示されています {svg_9}. これは、さまざまな化学反応やプロセスで潜在的な用途を開きます {svg_10}.

治療特性

Fmoc修飾アミノ酸は、その潜在的な治療特性について研究されてきました {svg_11}. これは比較的新しい研究分野ですが、初期の結果は有望です {svg_12}.

抗生物質特性

一部の研究では、Fmoc修飾アミノ酸は抗生物質特性を持つ可能性があることが示唆されています {svg_13}. これは、新しいタイプの抗生物質の開発につながる可能性があります {svg_14}.

ペプチドケミストリー

this compoundを含むFmoc修飾アミノ酸は、ペプチドケミストリーで使用されます {svg_15}. それらは、幅広い用途を持つアジドペプチドの合成に特に役立ちます {svg_16}.

作用機序

Target of Action

Fmoc-D-Asp(OBzl)-OH is a derivative of the amino acid aspartic acid

Mode of Action

The mode of action of this compound is primarily through its inherent self-assembly features . The compound possesses the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which promotes the association of building blocks due to its inherent hydrophobicity and aromaticity . This allows the compound to interact with its targets and induce changes at a molecular level.

Biochemical Pathways

Given its structure and properties, it can be inferred that it may play a role in the synthesis of peptides, where it can serve as a building block .

Result of Action

Given its role as a building block in peptide synthesis, it can be inferred that it may contribute to the formation of peptides and proteins, which play crucial roles in various biological functions .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c28-24(32-15-17-8-2-1-3-9-17)14-23(25(29)30)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,29,30)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGAELAJEGGNKG-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801144570 | |

| Record name | 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150009-58-8, 86060-84-6 | |

| Record name | 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150009-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-aspartic acid 4-benzyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

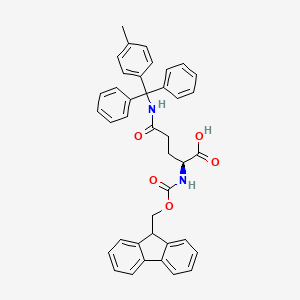

![(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate](/img/structure/B613467.png)